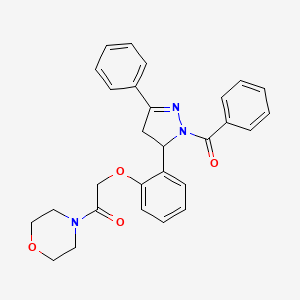

2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-morpholinoethanone

描述

The compound 2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-morpholinoethanone features a pyrazoline core substituted with a benzoyl group at position 1 and a phenyl group at position 3. The pyrazoline ring is linked via a phenoxy bridge to a morpholinoethanone moiety. Its synthesis likely involves condensation reactions similar to those used for pyrazoline derivatives (e.g., cyclization of chalcones with hydrazines) .

属性

IUPAC Name |

2-[2-(2-benzoyl-5-phenyl-3,4-dihydropyrazol-3-yl)phenoxy]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N3O4/c32-27(30-15-17-34-18-16-30)20-35-26-14-8-7-13-23(26)25-19-24(21-9-3-1-4-10-21)29-31(25)28(33)22-11-5-2-6-12-22/h1-14,25H,15-20H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEFQDROSGKDWNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)COC2=CC=CC=C2C3CC(=NN3C(=O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound 2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-morpholinoethanone is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its synthesis, cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Synthesis and Characterization

The synthesis of the compound involves a multi-step process that typically includes the formation of the pyrazole nucleus followed by subsequent modifications to introduce the morpholino and phenoxy groups. The characterization of the synthesized compound is often performed using techniques such as NMR, IR spectroscopy, and HPLC to confirm purity and structural integrity .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives. The compound has shown significant activity against various bacterial strains. For instance, compounds structurally similar to this one exhibited broad-spectrum antibacterial effects with Minimum Inhibitory Concentrations (MICs) ranging from 460 μg/mL for certain derivatives . The presence of halogen substituents on the phenyl ring has been associated with enhanced antibacterial activity.

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| 4b | Staphylococcus aureus | 460 |

| 4a | Escherichia coli | 230 |

Cytotoxicity and Antitumor Activity

The cytotoxic effects of the compound were assessed using MTT assays on various cancer cell lines. Results indicated moderate anti-tumor activity with IC50 values ranging from 26.61 to 47.31 µg/mL for some derivatives. Comparatively, dioscin, a known anti-tumor agent, had an IC50 of 14.65 µg/mL . This suggests that while the compound shows potential, it may not be as potent as established chemotherapeutics.

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Test Compound | HEp-2 (cervical carcinoma) | 26.61 - 47.31 |

| Dioscin | HEp-2 | 14.65 |

Antioxidant Activity

Pyrazole derivatives are also recognized for their antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage in cells. Compounds similar to our target have demonstrated significant DPPH scavenging activity, indicating potential as antioxidant agents .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in clinical settings:

-

Study on Antibacterial Efficacy :

A study evaluated various pyrazole derivatives against Staphylococcus aureus and found that modifications in substituents significantly affected antibacterial potency, suggesting a structure-activity relationship that could guide future drug design . -

Cytotoxicity Analysis :

In vitro studies involving human carcinoma cell lines revealed that certain pyrazole derivatives exhibited promising anti-cancer properties comparable to traditional chemotherapeutic agents, warranting further investigation into their mechanisms of action .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents on the pyrazoline ring, linker groups, and terminal moieties. Key comparisons include:

Table 1: Comparison of Structural and Physical Properties

Key Observations:

Substituent Impact on Physical Properties: Electron-withdrawing groups (e.g., Cl in 14o) correlate with lower melting points compared to electron-donating groups (e.g., OMe in 14m) . The morpholino group in the target compound may enhance solubility compared to pyrrolidine in BF26443 due to increased polarity.

Biological Activity: Hydroxamic acid derivatives (14m, 14o, 14r) exhibit aminopeptidase N (APN) inhibitory activity, attributed to the hydroxamate moiety’s metal-chelating properties . The target compound’s morpholino group lacks this feature, suggesting divergent pharmacological targets. BF26443, with a thiophene substituent, may exhibit distinct electronic properties influencing binding interactions compared to the phenyl group in the target compound .

Functional Group Analysis

- Benzoyl vs.

- Morpholine vs.

Research Findings and Implications

- APN Inhibitors: Hydroxamate derivatives (14m–14r) demonstrate IC₅₀ values in the micromolar range, highlighting the importance of the hydroxamate group for enzyme inhibition . The target compound’s morpholine moiety suggests exploration in non-APN pathways.

- Antimicrobial Potential: Chalcone-derived compounds () with phenoxy-acetamide linkers exhibit antimicrobial activity, suggesting the target compound’s phenoxy-morpholinoethanone group could be optimized for similar applications .

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-(2-(1-benzoyl-3-phenyl-4,5-dihydro-1H-pyrazol-5-yl)phenoxy)-1-morpholinoethanone, and how can reaction parameters be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation of chalcone derivatives with hydrazine analogs under reflux in ethanol (2.5 mL) for 12 hours, using catalysts like piperidine. Key parameters include stoichiometric ratios (e.g., 3:1 hydrazine:chalcone), solvent polarity, and purification via column chromatography or recrystallization (ethanol) to achieve >45% yield. Monitoring reaction progress via TLC is critical to avoid over-refluxing, which may degrade morpholino groups .

Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is essential for resolving bond angles (e.g., dihedral angles between pyrazole and aryl rings) and hydrogen-bonding networks (e.g., O–H···N interactions). Complement with / NMR to confirm proton environments (e.g., morpholino CH signals at δ ~3.5 ppm) and FTIR for carbonyl stretches (~1650–1700 cm) .

Q. How should initial biological activity screening be designed for this compound?

- Methodological Answer : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) with appropriate controls. For anti-inflammatory activity, employ COX-2 inhibition assays at 10–100 µM concentrations. Validate results via dose-response curves and replicate experiments (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How can conformational dynamics of the pyrazole core influence pharmacological activity, and how are these dynamics analyzed?

- Methodological Answer : SCXRD data reveal dihedral angles between the pyrazole ring and substituents (e.g., 16.83° with methoxyphenyl groups), which affect steric interactions and binding affinity. Molecular dynamics simulations (AMBER/CHARMM force fields) can model flexibility in aqueous environments, correlating torsion angles with activity shifts in SAR studies .

Q. What strategies resolve contradictions in bioactivity data across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Normalize data using reference standards (e.g., ibuprofen for anti-inflammatory assays) and validate via orthogonal methods (e.g., SPR binding assays vs. enzymatic activity). Statistical meta-analysis (e.g., ANOVA with post-hoc tests) identifies outliers .

Q. How are structure-activity relationship (SAR) studies designed to optimize substituent effects on the pyrazole ring?

- Methodological Answer : Systematically modify substituents (e.g., replace benzoyl with 3,5-dichlorophenyl or methoxyphenyl) and assess changes in logP (HPLC), binding affinity (ITC), and metabolic stability (microsomal assays). Use QSAR models (e.g., CoMFA) to predict electronic (Hammett σ) and steric (Taft E) contributions .

Q. What computational approaches integrate with experimental data to predict pharmacokinetic properties?

- Methodological Answer : Combine DFT calculations (B3LYP/6-31G*) for electronic properties with ADMET predictors (SwissADME, pkCSM) for bioavailability. Validate in silico cytochrome P450 inhibition profiles against in vitro microsomal data to prioritize analogs for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。